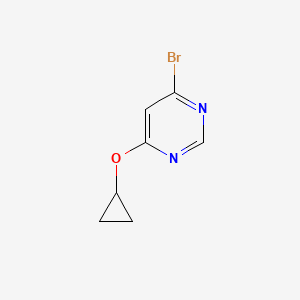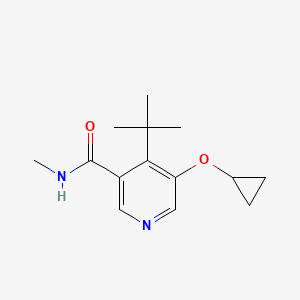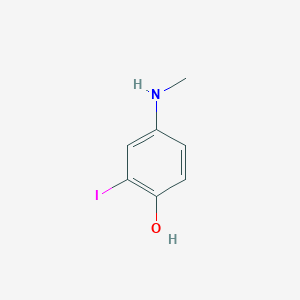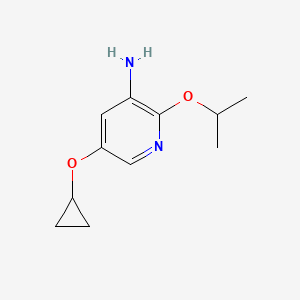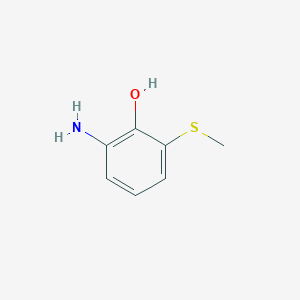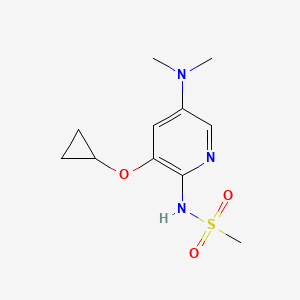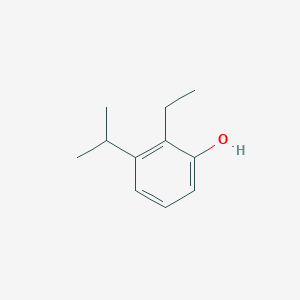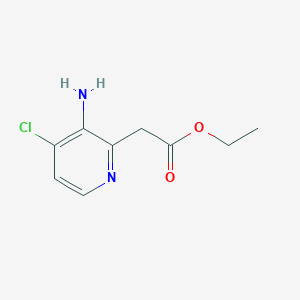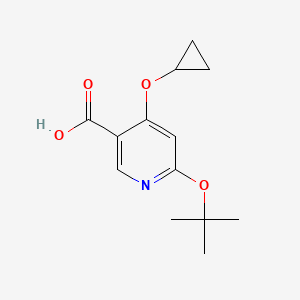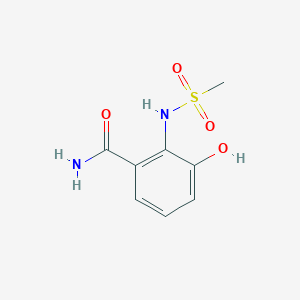
3-Hydroxy-2-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, industry, and biological research.
Métodos De Preparación
The synthesis of 3-Hydroxy-2-(methylsulfonamido)benzamide typically involves the reaction of 3-hydroxybenzoic acid with methylsulfonamide under specific conditions. One common method includes using triethylamine as a base and tetrahydrofuran as a solvent . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
3-Hydroxy-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Comparación Con Compuestos Similares
3-Hydroxy-2-(methylsulfonamido)benzamide can be compared with other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
3-hydroxy-2-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-5(8(9)12)3-2-4-6(7)11/h2-4,10-11H,1H3,(H2,9,12) |
Clave InChI |
HWJTUTOJLUOJJA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=CC=C1O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


